ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
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Overview
Description
ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a bithienyl structure, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactionsThe final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of ester and amide derivatives containing furan rings under mild conditions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted furans and thiophenes, as well as reduced alcohol derivatives.
Scientific Research Applications
ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The furan and thiophene rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A related compound with similar structural features but different functional groups.
Furan-2,3-dicarboxylate esters: These compounds share the furan ring but have different ester groups.
Uniqueness
ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its combination of a furan ring, a bithienyl structure, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-3-21-17(20)14-11(13-7-6-10(2)24-13)9-23-16(14)18-15(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOTUTMHUMCVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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